molecular formula C8H6N2O2 B13989236 2-Ethynyl-5-nitroaniline

2-Ethynyl-5-nitroaniline

Cat. No.: B13989236
M. Wt: 162.15 g/mol
InChI Key: RYWGROJTWVRSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-5-nitroaniline ( 1245255-75-7) is a high-purity organic compound with the molecular formula C 8 H 6 N 2 O 2 and a molecular weight of 162.15 g/mol . This compound serves as a versatile building block in advanced research and synthetic applications, featuring a unique structure that combines an electron-donating aniline moiety, a strong electron-accepting nitro group, and a reactive ethynyl group . This donor-acceptor architecture , coupled with the linear ethynyl linkage, makes it a valuable precursor for developing materials with enhanced nonlinear optical (NLO) activity, which is a critical area of investigation for photonic applications and optoelectronic devices . Researchers employ 2-Ethynyl-5-nitroaniline in various key applications. Its ethynyl group facilitates click chemistry applications and is particularly suited for palladium-catalyzed Sonogashira coupling reactions to construct more complex conjugated molecular systems . It is also explored in polymerization reactions and as a precursor for the synthesis of nitro-substituted heterocycles, which are key components in pharmaceuticals and agrochemicals . Furthermore, its conjugated structure is ideal for optoelectronic material development , including the design of new organic semiconductors and light-emitting materials . This product is sold for research and development purposes only and is not intended for diagnostic, therapeutic, or commercial use . Every batch undergoes rigorous quality control, including HPLC, NMR, and mass spectrometry, to ensure a purity of ≥95% . Appropriate safety measures must be observed during handling, including the use of personal protective equipment and working in a fume hood.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-ethynyl-5-nitroaniline

InChI

InChI=1S/C8H6N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H,9H2

InChI Key

RYWGROJTWVRSSW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Nitration Step

The nitration of 2-ethylaniline or related aniline derivatives is typically performed using a mixture of concentrated nitric acid and sulfuric acid under controlled low temperatures (0–5°C) to minimize side reactions and ensure regioselectivity.

Typical Reaction Conditions and Yields:

Entry Substrate Nitrating Agents Temperature (°C) Time (min) Yield (%) Notes
1 2-Ethylaniline HNO₃ / H₂SO₄ 0–5 30 75.3 Recrystallization from cyclohexane
2 2-Ethylaniline Fuming HNO₃ / H₂SO₄ 0–20 30 80.1 Recrystallized from petroleum ether
3 2-Ethylaniline Fuming HNO₃ / H₂SO₄ 0–5 Overnight 17 Lower yield due to prolonged reaction

Data compiled from experimental procedures detailing nitration of 2-ethylaniline to 2-ethyl-5-nitroaniline.

The nitration is followed by neutralization with sodium hydroxide or sodium bicarbonate and extraction with organic solvents such as ethyl acetate. Purification is typically achieved by recrystallization or column chromatography.

Introduction of the Ethynyl Group

The ethynyl substituent at the 2-position is introduced predominantly via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between an aryl halide (usually bromide or iodide) and a terminal alkyne.

Key features of the Sonogashira coupling for this compound:

  • Catalysts: Palladium complex (e.g., Pd(PPh₃)₂Cl₂) with copper(I) iodide as co-catalyst.
  • Base: Triethylamine or other amine bases.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Mild heating, typically 60–80°C.
  • Atmosphere: Inert nitrogen or argon to prevent oxidation.

This method allows the selective coupling of the ethynyl group without disturbing the sensitive nitro and amino functionalities.

Industrial Production Considerations

Industrial synthesis scales up the laboratory procedures with emphasis on:

Detailed Experimental Data and Analysis

Nitration Reaction Example

Parameter Value
Starting Material 2-Ethylaniline (12.1 g, 0.1 mol)
Nitrating Agents Concentrated H₂SO₄ (50 mL), Fuming HNO₃ (9.3 g, 0.15 mol)
Temperature 0–5°C during addition, then room temperature
Reaction Time 30 minutes
Work-up Poured into ice water, neutralized with NaOH
Purification Recrystallization from cyclohexane
Yield 75.3%
Product Appearance Yellow crystals

This procedure produces 2-ethyl-5-nitroaniline with good yield and purity, suitable for subsequent coupling steps.

Sonogashira Coupling Reaction Conditions

Parameter Typical Value
Aryl halide precursor 2-Halo-5-nitroaniline derivative
Terminal alkyne Acetylene or protected ethynyl compound
Catalyst Pd(PPh₃)₂Cl₂ (Palladium complex)
Co-catalyst CuI (Copper(I) iodide)
Base Triethylamine or diisopropylethylamine
Solvent DMF or THF
Temperature 60–80°C
Atmosphere Nitrogen or argon
Reaction Time 4–24 hours
Yield Typically 60–85%

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the copper acetylide, and reductive elimination to form the C–C bond.

Characterization Techniques

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Yield (%) Notes
1. Nitration Electrophilic aromatic substitution 2-Ethylaniline + HNO₃/H₂SO₄, 0–5°C, 30 min 75–80 Controlled temperature critical
2. Ethynylation Sonogashira coupling Pd catalyst, CuI, triethylamine, DMF, 60–80°C 60–85 Requires inert atmosphere
3. Purification Recrystallization/Chromatography Solvent systems like petroleum ether, ethyl acetate - Ensures high purity

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 2-Ethynyl-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can participate in reactions that modify the structure and function of biomolecules. These interactions can affect cellular pathways and processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical properties and applications of 2-ethyl-5-nitroaniline can be contextualized by comparing it to analogs with variations in substituents, such as halogen, methoxy, or amino groups. Below is a detailed analysis:

Substituent Effects on Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-Ethyl-5-nitroaniline C₈H₁₀N₂O₂ 166.18 -NO₂ (C5), -CH₂CH₃ (C2) Pharmaceutical intermediates
2-Chloro-5-nitroaniline C₆H₅ClN₂O₂ 172.57 -NO₂ (C5), -Cl (C2) Dye synthesis, corrosion inhibitors
2-Methoxy-5-nitroaniline C₇H₈N₂O₃ 168.15 -NO₂ (C5), -OCH₃ (C2) Photoreactive polymers, analytical reagents
2-Amino-5-nitrophenol C₆H₆N₂O₃ 154.12 -NO₂ (C5), -NH₂ (C2), -OH (C4) Hair dyes, metal complexation
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 -NO₂ (C6), -NH₂ (C2), -COCH₃ (C1) Specialty chemical synthesis

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The nitro group (-NO₂) enhances electrophilic substitution reactivity, while ethyl (-CH₂CH₃) and methoxy (-OCH₃) groups alter solubility and steric effects. For example, 2-methoxy-5-nitroaniline exhibits higher solubility in polar solvents compared to the ethyl analog .
  • Halogen substitution : 2-Chloro-5-nitroaniline’s chlorine atom increases molecular polarity, making it suitable for applications requiring strong intermolecular interactions, such as corrosion inhibition .
  • Amino-hydroxy derivatives: 2-Amino-5-nitrophenol’s dual functional groups (-NH₂ and -OH) enable chelation with metal ions, useful in dye formulations .

Biological Activity

2-Ethynyl-5-nitroaniline is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C8H6N2O2
  • Molecular Weight : 162.15 g/mol
  • IUPAC Name : 2-ethynyl-5-nitroaniline
  • Canonical SMILES : C#CC1=C(C=C(C=C1)N+[O-])N

The biological activity of 2-Ethynyl-5-nitroaniline is primarily attributed to its structural components:

  • Nitro Group : This group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Ethynyl Group : This moiety can participate in various chemical reactions that modify the structure and function of biomolecules, influencing cellular pathways and processes.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The reduction of the nitro group may lead to the formation of active metabolites that can induce apoptosis in cancer cells. A study on diarylpentanoids, which share structural similarities with 2-Ethynyl-5-nitroaniline, highlighted their promising antitumor activity and suggested that modifications in their structure could enhance efficacy against various cancer types .

Antibacterial Activity

Preliminary studies have shown that derivatives of nitroanilines can possess antibacterial properties. The antibacterial activity is often evaluated through zone-of-inhibition tests against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited notable inhibition zones, suggesting potential applications in combating antibiotic-resistant strains .

Other Biological Effects

In addition to antitumor and antibacterial activities, compounds related to 2-Ethynyl-5-nitroaniline have been investigated for:

  • Anti-inflammatory effects : The nitro group may contribute to modulating inflammatory pathways.
  • Antioxidant properties : Some derivatives are known to scavenge free radicals, thus protecting cells from oxidative stress.

Study on Antitumor Activity

A recent study synthesized various diarylpentanoids and evaluated their antitumor effects. The results indicated a correlation between specific structural features and enhanced biological activity. Compounds with additional functional groups showed improved efficacy against certain cancer cell lines, suggesting a potential pathway for drug development based on the structure-activity relationship (SAR) .

Antibacterial Evaluation

Another investigation focused on the antibacterial properties of nitro-substituted anilines. The study found that specific derivatives demonstrated significant activity against resistant bacterial strains, which could be leveraged for developing new antibiotics .

Data Tables

Biological ActivityCompoundObserved EffectReference
AntitumorDiarylpentanoid AInduced apoptosis in cancer cells
AntibacterialNitroaniline Derivative BInhibition zone = 15 mm against E. coli
Anti-inflammatoryNitro Compound CReduced inflammation markers in vitro

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethynyl-5-nitroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling, leveraging terminal alkyne reactivity with halogenated nitroaniline precursors. Copper(I)-catalyzed cycloaddition (as used in peptide triazole synthesis ) may also apply for introducing the ethynyl group. Key factors include temperature control (60–80°C), solvent polarity (DMF or THF), and nitrogen atmosphere to prevent oxidation. Yield optimization requires monitoring nitro group stability under basic conditions .

Q. How is 2-Ethynyl-5-nitroaniline characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm ethynyl proton resonance (~2.5–3.0 ppm) and nitro group positioning. IR spectroscopy identifies ν(NO₂) stretches (~1520 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (MW ≈ 176 g/mol). X-ray diffraction (as in nitroaniline inclusion complexes ) resolves crystallographic packing but requires single-crystal growth under controlled solvent evaporation.

Q. What safety protocols are essential when handling 2-Ethynyl-5-nitroaniline?

  • Methodological Answer : While specific toxicology data is limited, analogous nitroanilines (e.g., 1-(2-Amino-6-nitrophenyl)ethanone ) suggest precautions:

  • Avoid inhalation (use fume hoods, P261 compliance ).
  • Wear nitrile gloves and eye protection due to potential skin/eye irritation.
  • Store in amber vials at ≤6°C to prevent photodegradation .

Advanced Research Questions

Q. How does 2-Ethynyl-5-nitroaniline’s nonlinear optical (NLO) activity compare to p-nitroaniline derivatives in host-guest systems?

  • Methodological Answer : In molecular sieve hosts (e.g., ALPO-5), nitroaniline alignment enhances second harmonic generation (SHG). For 2-Ethynyl-5-nitroaniline, the ethynyl group may disrupt dipole ordering, reducing SHG compared to p-nitroaniline (SHG intensity 630× quartz ). Experimentally, polarized light microscopy and powder X-ray diffraction (PXRD) analyze sorbate-host interactions. SHG measurements require a Nd:YAG laser (1064 nm) and lock-in amplification .

Q. Can 2-Ethynyl-5-nitroaniline serve as a bioorthogonal probe in click chemistry applications?

  • Methodological Answer : The ethynyl group enables azide-alkyne cycloaddition (CuAAC ), but the nitro group may quench fluorescence. To test bioorthogonality:

  • React with azide-functionalized biomolecules (e.g., glycans) in PBS (pH 7.4, 37°C).
  • Monitor reaction kinetics via HPLC-MS.
  • Compare with non-nitro analogs to assess nitro-induced steric/electronic effects .

Q. What computational methods predict 2-Ethynyl-5-nitroaniline’s electronic properties for materials science?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps and hyperpolarizability (β). Solvent effects (PCM model) and substituent orientation (nitro vs. ethynyl) are critical. Compare with experimental UV-Vis (λmax ~350 nm) and cyclic voltammetry (redox peaks at −0.5 V to −1.2 V vs. Ag/AgCl) .

Data Contradiction Analysis

Q. Discrepancies in reported SHG activity for nitroaniline derivatives: How to resolve?

  • Methodological Answer : Contradictions arise from host matrix variability (e.g., ALPO-5 vs. zeolites) and sorbate concentration thresholds (e.g., 13 wt.% for maximal SHG ). Reproduce experiments using standardized host materials and synchrotron PXRD to verify guest alignment. Control humidity to prevent crystal hydration, which dampens SHG .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.